molecular formula C6H5F3N2O2S B14607404 1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide CAS No. 58156-98-2

1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide

Cat. No.: B14607404
CAS No.: 58156-98-2
M. Wt: 226.18 g/mol
InChI Key: ALUHZKZKSWKLNH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol It is characterized by the presence of a trifluoromethyl group, a pyridine ring, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide typically involves the reaction of pyridine derivatives with trifluoromethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and other biomolecules. The pyridine ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-phenylmethanesulfonamide: Similar structure but with a phenyl group instead of a pyridine ring.

    1,1,1-Trifluoro-N-(pyridin-2-yl)methanesulfonamide: Similar structure but with the pyridine ring attached at a different position.

    N-Phenyl-bis(trifluoromethanesulfonimide): Contains two trifluoromethanesulfonyl groups attached to a phenyl ring.

Uniqueness

1,1,1-Trifluoro-N-(pyridin-3-yl)methanesulfonamide is unique due to the specific positioning of the trifluoromethyl and pyridine groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .

Properties

CAS No.

58156-98-2

Molecular Formula

C6H5F3N2O2S

Molecular Weight

226.18 g/mol

IUPAC Name

1,1,1-trifluoro-N-pyridin-3-ylmethanesulfonamide

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)14(12,13)11-5-2-1-3-10-4-5/h1-4,11H

InChI Key

ALUHZKZKSWKLNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NS(=O)(=O)C(F)(F)F

Origin of Product

United States

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